3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole
Description
This compound features a 5,6-dimethyl-substituted benzimidazole core linked via an ethyl group to a 5-methyl-1,2,4-oxadiazole ring.
Properties
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-6-12-13(7-10(9)2)18(8-15-12)5-4-14-16-11(3)19-17-14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBVTIUMULEVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves the coupling of the imidazole and oxadiazole rings through an alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Functionalization at the Benzimidazole Nitrogen
The 1H-benzimidazole moiety contains a reactive NH group at position 3 (if unsubstituted). In the target compound, the ethyl group is attached to position 1, leaving position 3 available for further substitution:
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Alkylation/Acylation : Reaction with alkyl halides (e.g., propargyl bromide) or acyl chlorides in the presence of a base (e.g., K₂CO₃) can yield N-alkylated or N-acylated derivatives. For example, analogous reactions in used ethylbromoacetate and propargyl bromide for alkylation.
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Condensation Reactions : Hydrazine hydrate can react with ester groups linked to benzimidazole to form hydrazide intermediates, as seen in .
Modification of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks:
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Ring-Opening Reactions : Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis. For instance, carbon disulfide (CS₂) and KOH in ethanol can facilitate cyclization to form thiol-oxadiazole derivatives, as demonstrated in .
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Mannich Reactions : The methyl group at position 5 of the oxadiazole can participate in Mannich reactions with formaldehyde and secondary amines to form aminomethyl derivatives (e.g., 3-((dialkylamino)methyl) substitutions) .
Reactivity at the Ethyl Linker
The ethylene bridge between benzimidazole and oxadiazole can undergo:
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Halogenation : Chloroacetyl chloride or brominating agents may introduce halides for further cross-coupling reactions .
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Oxidation : Strong oxidizing agents (e.g., KMnO₄) could convert the ethylene group into a ketone or carboxylic acid, though this is less commonly reported for similar structures.
Biological Derivatization for Pharmacological Activity
Several studies highlight the role of substituents in enhancing bioactivity:
Table 1: Biological Activity of Analogous Compounds
Synthetic Routes to Derivatives
Key pathways for derivative synthesis include:
Structural Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has demonstrated that compounds containing the benzimidazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation in various cancer models .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
Biological Research
- Cellular Mechanisms : The compound has been used in studies to elucidate cellular mechanisms involved in apoptosis and cell cycle regulation, providing insights into potential therapeutic targets for cancer treatment .
- Drug Development : Its unique chemical structure allows for modifications that can enhance bioavailability and selectivity towards specific biological targets, making it a valuable scaffold in drug design .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of oxadiazole derivatives based on the structure of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole. The results indicated that modifications to the side chains significantly influenced cytotoxicity against breast cancer cell lines.
Case Study 2: Antimicrobial Activity
In another research published in the International Journal of Antimicrobial Agents, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Oxadiazole Hybrids
2-{[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-(phenethylthio)}-1,3,4-oxadiazole (6a)
- Structural Differences : The oxadiazole at position 5 has a phenethylthio group instead of a methyl substituent.
- This compound showed moderate anticancer activity in preliminary studies .
- Synthesis : Derived from 5-(2-(benzimidazol-1-yl)ethyl)-1,3,4-oxadiazole-2-thiol, with yields and melting points tabulated (Table 1 in ) .
Benzimidazole-1,3,4-oxadiazole Derivatives (5a-5o)
- Structural Differences : Varied phenyl substituents at the oxadiazole’s 2-position, lacking the ethyl linker to benzimidazole.
- Properties : Electron-withdrawing or donating groups on the phenyl ring modulate electronic effects, affecting binding in molecular docking studies for anticancer activity . For example, nitro or methoxy groups may enhance or reduce potency compared to the methyl group in the target compound.
Oxadiazole Derivatives with Alternative Linkers and Substitutions
5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid
- Structural Differences: A phenoxypropyl chain connects the oxadiazole to an isoxazole-carboxylic acid, creating a bulkier, more rigid structure.
- Properties : The extended linker and additional isoxazole ring may improve target selectivity but reduce solubility. Crystallographic data indicate distinct packing patterns due to steric effects .
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
- Structural Differences : A chloromethyl group replaces the ethyl-benzimidazole moiety.
- Properties : The chloromethyl group increases electrophilicity, making it reactive in nucleophilic substitutions. This simplicity contrasts with the target compound’s dual heterocyclic system, which is tailored for specific biological interactions .
Benzimidazole Derivatives with Heterocyclic Modifications
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
- Structural Differences : A dioxolane-oxy-fluoro substituent replaces the dimethyl groups on benzimidazole.
- Properties : The electron-withdrawing fluoro and dioxolane groups may enhance metabolic stability compared to the electron-donating dimethyl groups in the target compound. Such modifications are critical in optimizing pharmacokinetics .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (3)
- Structural Differences: A hydroxyethyl-benzylamino group and butanoic acid chain introduce hydrophilicity.
- Properties : The carboxylic acid moiety improves water solubility, advantageous for oral bioavailability, but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic profile .
Comparative Analysis of Key Properties
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-methyl-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly in relation to its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 318.4 g/mol
- CAS Number : 887347-64-0
The structure features a benzimidazole moiety linked to an oxadiazole ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For example:
- Cell Lines Tested : The compound exhibited significant antiproliferative activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma).
- IC50 Values : The IC50 values for the compound were reported to be in the range of to , indicating moderate to strong efficacy against these cancer cell lines .
A study demonstrated that derivatives of benzimidazole with oxadiazole showed enhanced cytotoxicity due to their lipophilic nature, which aids in membrane permeation and drug disposition .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated. Compounds containing the benzimidazole and oxadiazole structures are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and associated symptoms .
Case Studies
In a recent study involving a series of benzimidazole derivatives including our target compound, researchers found that substituents at specific positions significantly influenced biological activity. For instance:
- Study on Antiproliferative Effects : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .
- Antifungal Activity : The compound was tested against Candida albicans and Aspergillus niger, showing moderate antifungal activity with MIC values ranging from to .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
